5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile: is a heterocyclic compound that belongs to the class of tetrazolopyridines. These compounds are characterized by a tetrazole ring fused to a pyridine nucleus. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at elevated temperatures (150–160°C) . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. The use of homogeneous catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The mechanism of action of 5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets in biological systems. The nitrogen-rich structure allows it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 5,7-Diphenyltetrazolo[1,5-a]pyridine-8-carbonitrile
- 7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine
Comparison: 5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5,7-dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H7N5/c1-5-3-6(2)13-8(7(5)4-9)10-11-12-13/h3H,1-2H3 |
InChI Key |
OAXIKPHHQBZTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NN=NN12)C#N)C |
Origin of Product |
United States |
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